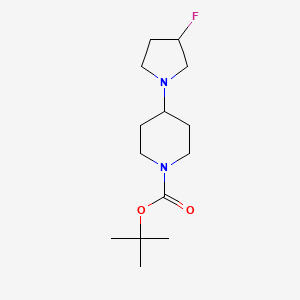
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran is a chiral organic compound with a tetrahydropyran ring structure. This compound is characterized by the presence of a bromine atom at the 4th position and a phenyl group at the 2nd position of the tetrahydropyran ring. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as a tetrahydropyran derivative and a brominating agent.
Bromination: The bromination reaction is carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction conditions are carefully controlled to ensure selective bromination at the 4th position.
Phenylation: The introduction of the phenyl group at the 2nd position can be achieved through a Grignard reaction or a similar organometallic coupling reaction. This step involves the reaction of a phenylmagnesium bromide with the brominated tetrahydropyran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. The process is scaled up to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction conditions and product specifications.
化学反応の分析
Types of Reactions
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups at specific positions.
Reduction Reactions: Reduction of the compound can lead to the formation of different tetrahydropyran derivatives with altered substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydropyran derivatives, while oxidation and reduction reactions can produce hydroxylated or dehydrogenated products.
科学的研究の応用
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological effects.
類似化合物との比較
Similar Compounds
(2R,4R)-4-Methyl-2-phenyltetrahydro-2H-pyran: Similar structure with a methyl group instead of a bromine atom.
(2R,4R)-4-Chloro-2-phenyltetrahydro-2H-pyran: Similar structure with a chlorine atom instead of a bromine atom.
(2R,4R)-4-Hydroxy-2-phenyltetrahydro-2H-pyran: Similar structure with a hydroxyl group instead of a bromine atom.
Uniqueness
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, making this compound valuable in synthetic chemistry and research applications.
特性
分子式 |
C11H13BrO |
|---|---|
分子量 |
241.12 g/mol |
IUPAC名 |
(2R,4R)-4-bromo-2-phenyloxane |
InChI |
InChI=1S/C11H13BrO/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m1/s1 |
InChIキー |
KVGUZXIBIZOWIU-GHMZBOCLSA-N |
異性体SMILES |
C1CO[C@H](C[C@@H]1Br)C2=CC=CC=C2 |
正規SMILES |
C1COC(CC1Br)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




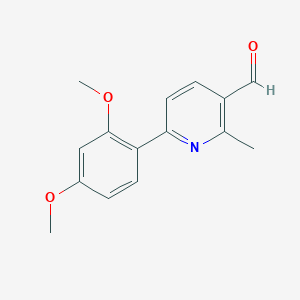
![5,5-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-2-piperidinecarboxamide](/img/structure/B11785704.png)


![3-Chloro-7-(1H-1,2,3-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11785711.png)
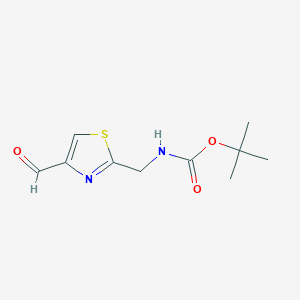
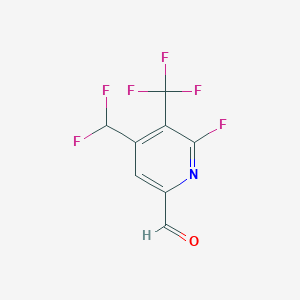
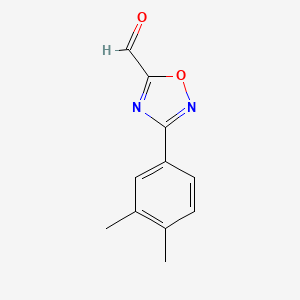
![4-Chlorofuro[2,3-d]pyridazine](/img/structure/B11785740.png)


